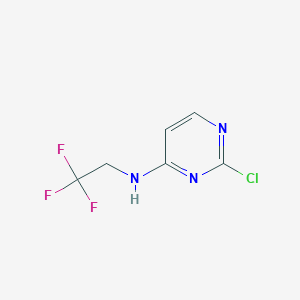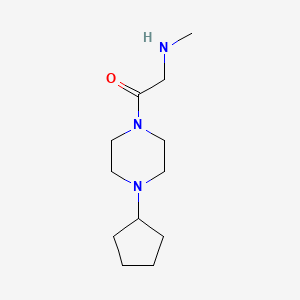
(2-Cyclobutylethyl)(propan-2-yl)amine
Overview
Description
Molecular Structure Analysis
The molecular structure of “(2-Cyclobutylethyl)(propan-2-yl)amine” is not explicitly provided in the search results .Chemical Reactions Analysis
The specific chemical reactions involving “(2-Cyclobutylethyl)(propan-2-yl)amine” are not detailed in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Cyclobutylethyl)(propan-2-yl)amine” are not explicitly mentioned in the available resources .Scientific Research Applications
Corrosion Inhibition in Carbon Steel : Tertiary amines like 1,3-di-amino-propan-2-ol have been synthesized and investigated for their inhibitive performance on carbon steel corrosion. They act as anodic inhibitors, forming a protective layer on the metal surface and retarding anodic dissolution. The inhibitive performance of these compounds varies with concentration, showing promising results in corrosion prevention (Gao, Liang, & Wang, 2007).
Chemical Stability of Psychoactive Substances : Research on the stability of certain psychoactive substances, including 1-(1H-Indol-5-yl)propan-2-amine, under different storage conditions has been conducted. This study used Raman spectroscopy and gas chromatography for analysis, providing insights into the chemical stability of these compounds (Frączak et al., 2020).
Cycloaddition Reactions in Organic Synthesis : The role of tertiary amines in cycloaddition reactions, specifically involving 1-alkynyl sulfones and 1-alkynylamines, has been explored. These reactions lead to the formation of cyclobutadiene rings, which are valuable in organic synthesis (Eisch, Hallenbeck, & Lucarelli, 1991).
Modification of Polyvinyl Alcohol/Acrylic Acid Hydrogels : Amines have been used to modify radiation-induced polyvinyl alcohol/acrylic acid hydrogels, enhancing their thermal stability and biological activity. These modified polymers show potential for medical applications due to their improved properties (Aly & El-Mohdy, 2015).
Synthesis of Biobased Amines for Polymer Applications : The synthesis of biobased primary and secondary amines from various biomass sources has been reviewed. These amines are key monomers in the creation of polymers used in various industries, highlighting the importance of sustainable and biobased sources (Froidevaux, Negrell, Caillol, Pascault, & Boutevin, 2016).
Ruthenium-Catalyzed Transfer Hydrogenation of Imines : Propan-2-ol has been used as a hydrogen donor in the ruthenium-catalyzed transfer hydrogenation of imines to produce amines. This process demonstrates high efficiency and excellent yields, showcasing the utility of propan-2-ol in catalytic reactions (Samec & Bäckvall, 2002).
Mechanism of Action
properties
IUPAC Name |
N-(2-cyclobutylethyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-8(2)10-7-6-9-4-3-5-9/h8-10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQOTHWOEJRDPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyclobutylethyl)(propan-2-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(2,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1466671.png)
![N-{2-[3-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B1466672.png)
amine](/img/structure/B1466674.png)

![[1-(5-Methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1466676.png)
![[1-(Pyridine-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1466678.png)
![[1-(3-Chlorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1466679.png)

![2-[(2-Aminophenyl)(methyl)amino]acetic acid](/img/structure/B1466681.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-phenylacetamide](/img/structure/B1466684.png)
![3-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}propanoic acid](/img/structure/B1466685.png)
![4-[(3-Aminoazetidin-1-yl)methyl]benzonitrile](/img/structure/B1466687.png)
![1-[(4-Tert-butylphenyl)methyl]azetidin-3-amine](/img/structure/B1466690.png)
![4-{4-[(Methylamino)methyl]-1,3-oxazol-2-yl}benzonitrile](/img/structure/B1466692.png)